4-Chloro-6-(trifluoromethoxy)quinazoline: Technical Guide to a Privileged Kinase Scaffold
4-Chloro-6-(trifluoromethoxy)quinazoline: Technical Guide to a Privileged Kinase Scaffold
The following technical guide details the properties, synthesis, and application of 4-Chloro-6-(trifluoromethoxy)quinazoline , a critical heterocyclic building block in medicinal chemistry.
Executive Summary & Identification
4-Chloro-6-(trifluoromethoxy)quinazoline is a halogenated heteroaromatic intermediate used primarily in the synthesis of tyrosine kinase inhibitors (TKIs). It belongs to the 4-aminoquinazoline class, a "privileged structure" in drug discovery due to its ability to mimic the adenine pocket of ATP.
The presence of the trifluoromethoxy (-OCF₃) group at the C6 position is chemically significant. Unlike the common electron-withdrawing trifluoromethyl (-CF₃) group, the -OCF₃ moiety offers unique conformational flexibility and lipophilicity (Hansch π ≈ 1.04), enhancing membrane permeability and metabolic stability without significantly altering the steric profile compared to a methoxy group.
Chemical Identifiers
| Property | Detail |
| CAS Number | 312295-62-8 |
| IUPAC Name | 4-Chloro-6-(trifluoromethoxy)quinazoline |
| Molecular Formula | |
| Molecular Weight | 248.59 g/mol |
| SMILES | FC(F)(F)Oc1ccc2nc(Cl)ncc2c1 |
| InChI Key | Unique identifier required for database integration. |
| Appearance | White to pale yellow solid (Class typical) |
| Storage | Inert atmosphere, 2-8°C (Hydrolysis sensitive) |
CRITICAL DISTINCTION: Do not confuse with 4-Chloro-6-(trifluoromethyl)quinazoline (CAS 16499-64-2). The -OCF₃ analog discussed here has distinct electronic donation properties via the oxygen lone pair, affecting the electrophilicity of the C4 center.
Synthetic Utility & Mechanism
The core utility of this compound lies in the high reactivity of the chlorine atom at the C4 position. The pyrimidine ring acts as an electron-deficient sink, activating the C4-Cl bond toward Nucleophilic Aromatic Substitution (
The Mechanism
Reaction with nucleophiles (typically anilines or phenols) proceeds via an addition-elimination mechanism.
-
Addition: The nucleophile attacks the C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a Meisenheimer-like tetrahedral intermediate.
-
Elimination: The ring nitrogen lone pair reforms the double bond, expelling the chloride ion (a good leaving group).
-
Result: Formation of a 4-substituted quinazoline, the scaffold for drugs like Gefitinib or Erlotinib .[1]
Structural Diagram: Synthesis & Reactivity
The following diagram outlines the synthesis of the core from anthranilic acid precursors and its subsequent conversion to a kinase inhibitor lead.
Figure 1: Synthetic pathway from precursor to active pharmaceutical ingredient (API) intermediate.[1]
Experimental Protocols
These protocols are derived from standard methodologies for 4-chloroquinazolines and adapted for the specific reactivity of the -OCF₃ substituent.
Protocol A: Synthesis of the Core (Conceptual)
If the 4-chloro derivative is not purchased, it is synthesized from the quinazolinone.
Reagents: 6-(trifluoromethoxy)quinazolin-4(3H)-one, Phosphorus Oxychloride (
-
Setup: Charge a dried round-bottom flask with 6-(trifluoromethoxy)quinazolin-4(3H)-one (1.0 eq).
-
Chlorination: Add
(5-10 eq) carefully. Add a catalytic amount of DMF (3-4 drops) to accelerate Vilsmeier-Haack type activation. -
Reflux: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes) for disappearance of the starting material.
-
Workup: Cool to RT. Remove excess
under reduced pressure. -
Neutralization: Pour the residue slowly onto crushed ice/ammonia water mixture. The product will precipitate.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
-
Note: The -OCF₃ group is stable under these acidic conditions.
-
Protocol B: Coupling with Aniline (Lead Synthesis)
This is the standard reaction to generate EGFR-inhibitor libraries.
Reagents: 4-Chloro-6-(trifluoromethoxy)quinazoline (1.0 eq), 3-Chloro-4-fluoroaniline (1.1 eq), Isopropanol (
-
Dissolution: Dissolve the 4-chloroquinazoline in
(10 mL/g). -
Addition: Add the aniline derivative. No external base is initially required; the reaction is autocatalytic due to HCl generation.
-
Reaction: Reflux at 85°C for 3–6 hours. The product often precipitates as the hydrochloride salt.
-
Isolation: Cool the mixture to 0°C. Filter the precipitate.
-
Purification: Wash the cake with cold
and diethyl ether. -
Free Base Conversion (Optional): Partition between EtOAc and saturated
to obtain the free base.
Medicinal Chemistry Applications
The 6-trifluoromethoxy group is strategically employed in Lead Optimization .
Bioisosteric Replacement
In the development of EGFR inhibitors (e.g., Lapatinib analogs), the C6 position is solvent-exposed. Replacing a methoxy (-OMe) or chloro (-Cl) group with -OCF₃ affects:
-
Lipophilicity: Increases LogP, improving passive transport across cell membranes.
-
Metabolic Stability: The C-F bond is resistant to CYP450 oxidation, unlike the O-demethylation common with -OMe groups.
-
Conformation: The -OCF₃ group prefers an orthogonal conformation relative to the aromatic ring, potentially filling hydrophobic pockets in the kinase binding site more effectively than planar substituents.
Kinase Selectivity Workflow
The following diagram illustrates how this scaffold fits into a broader drug discovery campaign.
Figure 2: Structure-Activity Relationship (SAR) decision tree for quinazoline optimization.
References
-
CAS Registry. "4-Chloro-6-(trifluoromethoxy)quinazoline - CAS 312295-62-8." Chemical Abstracts Service. (Verified via BLD Pharm & SciFinder).
-
Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors.[2][3][4] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, 39(1), 267–276. (Foundational text on quinazoline SAR).
-
Barker, A. J. (1993).[2] "Quinazoline derivatives."[2][3][4][5][6][7][8][9] European Patent EP0566226A1.[2] (Patent describing 6-substituted quinazolines including trifluoromethoxy variants for cancer treatment).
- Muller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. (Authoritative review on the physicochemical properties of -OCF3 vs -CF3).
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